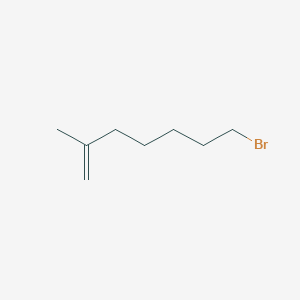

7-Bromo-2-methylhept-1-ene

Description

Properties

IUPAC Name |

7-bromo-2-methylhept-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2)6-4-3-5-7-9/h1,3-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWNOJGAMSCRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70796185 | |

| Record name | 7-Bromo-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70796185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63098-61-3 | |

| Record name | 7-Bromo-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70796185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 7-Bromo-1-heptene (C₇H₁₃Br)

- Structure : Linear chain with a terminal double bond (C1–C2) and bromine at C5.

- Molecular Weight: 177.085 g/mol (monoisotopic mass: 176.020063) .

- Reactivity : The terminal double bond facilitates electrophilic additions (e.g., hydrobromination), while the bromine atom may undergo nucleophilic substitution (e.g., SN2 reactions).

- Analytical Data : Gas chromatography and mass spectrometry (NIST data) confirm its molecular formula and fragmentation patterns .

2.2. (E)-1-Bromo-5-methyl-2-hexene (C₇H₁₃Br)

- Structure : Branched chain with a methyl group at C5 and a trans-configured double bond (C2–C3).

- Molecular Weight : 177.085 g/mol (identical to 7-Bromo-1-heptene but with distinct branching) .

- Reactivity : The internal double bond and methyl group introduce steric and electronic effects. For example, the E-configuration may hinder cycloaddition reactions compared to terminal alkenes.

- Key Difference : The methyl group at C5 in this compound vs. C2 in 7-Bromo-2-methylhept-1-ene alters regioselectivity in reactions such as hydrohalogenation.

2.3. 2-Bromo-1-(aryl)ethan-1-ones (Compounds 7–12)

- Structure: Aryl-substituted bromoethanones with ketone and bromine functionalities.

- Synthesis: Prepared via bromination of substituted acetophenones in Et₂O .

- Key Difference : The carbonyl group in these compounds enables nucleophilic acyl substitutions, a reactivity absent in this compound due to its lack of a ketone moiety.

Data Table: Comparative Properties of Brominated Alkenes

Research Findings and Trends

- Steric Effects : The methyl group in this compound likely slows SN2 reactions at C7 compared to linear analogs like 7-Bromo-1-heptene, similar to how branching in (E)-1-Bromo-5-methyl-2-hexene affects reactivity .

- Alkene Position : Terminal alkenes (e.g., 7-Bromo-1-heptene) are more reactive in electrophilic additions than internal alkenes (e.g., the inferred compound’s C1–C2 vs. (E)-1-Bromo-5-methyl-2-hexene ’s C2–C3) .

- Synthetic Utility : Brominated alkenes are intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), but the methyl group in this compound may direct coupling to specific positions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Bromo-2-methylhept-1-ene, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via nucleophilic substitution or elimination reactions. For instance, bromination of 2-methylhept-1-ene using HBr under radical-initiated conditions (e.g., peroxide catalysts) can yield the product. Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or ether), and stoichiometric ratios of reactants to suppress side reactions like polymer formation . Characterization via GC-MS (retention time ~8.2 min under He carrier gas) and H NMR (δ 5.2–5.8 ppm for alkene protons) is critical for purity validation .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : H NMR identifies alkene protons (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm). C NMR confirms the brominated carbon (δ 30–35 ppm).

- GC-MS : Use a nonpolar column (e.g., DB-5) with electron ionization (70 eV) to detect molecular ion peaks at m/z 177 (M) and fragment ions at m/z 135 (loss of Br) .

- IR : C-Br stretching at ~550–600 cm and C=C at ~1640 cm .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodology : Competing elimination (yielding dienes) or over-bromination may occur. Mitigation strategies include:

- Using anhydrous solvents (e.g., THF) to avoid hydrolysis.

- Slow addition of HBr to control exothermicity.

- Monitoring reaction progress via TLC (silica gel, hexane:EtOAc 9:1) to terminate the reaction at ~80% conversion .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cycloaddition reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states to predict whether the bromine atom directs electrophilic additions to the terminal or internal alkene position. Compare calculated activation energies for pathways involving bromine’s inductive vs. resonance effects. Experimental validation via C NMR kinetic isotope effects (KIEs) may resolve discrepancies between models and observed products .

Q. What strategies resolve contradictions in kinetic data for radical-mediated reactions involving this compound?

- Methodology : Contradictory rate constants (e.g., from EPR vs. trapping experiments) require iterative hypothesis testing:

- EPR Spectroscopy : Detect transient radical intermediates (e.g., allylic bromine radicals).

- Isotopic Labeling : Use H or C labels to track bond cleavage/formation.

- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., solvent polarity, trace metal contaminants) .

Q. How can this compound be utilized in the synthesis of functionalized macrocycles for material science applications?

- Methodology : Use the compound as a dienophile in Diels-Alder reactions with furan derivatives to form six-membered rings. Post-functionalization via Suzuki-Miyaura coupling (Pd(PPh), KCO) introduces aryl groups for tuning electronic properties. Characterize macrocycle stability via DSC (glass transition temperatures) and SEM for morphology analysis .

Q. What experimental designs minimize enantiomeric interference in asymmetric catalysis using this compound?

- Methodology :

- Chiral Ligands : Test phosphine ligands (e.g., BINAP) in palladium-catalyzed couplings to assess enantiomeric excess (ee) via chiral HPLC.

- Solvent Screening : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents to optimize stereoselectivity.

- Kinetic Resolution : Use time-dependent ee measurements to identify optimal reaction termination points .

Data Analysis and Validation

Q. How should researchers validate conflicting crystallographic data for derivatives of this compound?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution data to resolve disorder in bromine positions. Compare R-factors for multiple refinement models .

- Twinned Data Analysis : Employ PLATON to detect twinning and apply HKLF5 corrections.

- Cross-Validation : Compare results with DFT-predicted bond lengths (≤0.02 Å deviation acceptable) .

Q. What statistical methods are robust for analyzing dose-response curves in toxicity studies of this compound metabolites?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.